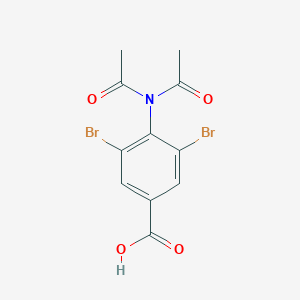
3,5-Dibromo-4-(diacetylamino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromo-4-(diacetylamino)benzoic acid: is a chemical compound with the molecular formula C11H9Br2NO4 and a molecular weight of 379.001 Da This compound is characterized by the presence of two bromine atoms, a diacetylamino group, and a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 4-hydroxybenzoic acid to obtain 3,5-dibromo-4-hydroxybenzoic acid . This intermediate is then reacted with acetic anhydride and a suitable amine to introduce the diacetylamino group, resulting in the formation of 3,5-Dibromo-4-(diacetylamino)benzoic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and controlled reaction environments are crucial for the industrial synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dibromo-4-(diacetylamino)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Acidic or basic conditions are used to facilitate hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.
Aplicaciones Científicas De Investigación
3,5-Dibromo-4-(diacetylamino)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3,5-Dibromo-4-(diacetylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and diacetylamino group play a crucial role in its reactivity and interactions with other molecules. The compound can act as an inhibitor or activator of certain enzymes and receptors, depending on the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dibromo-4-hydroxybenzoic acid: Similar in structure but lacks the diacetylamino group.
3,5-Dibromobenzoic acid: Similar in structure but lacks both the hydroxy and diacetylamino groups.
4-(Dimethylamino)benzoic acid: Contains a dimethylamino group instead of a diacetylamino group.
Uniqueness
3,5-Dibromo-4-(diacetylamino)benzoic acid is unique due to the presence of both bromine atoms and the diacetylamino group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
63561-44-4 |
|---|---|
Fórmula molecular |
C11H9Br2NO4 |
Peso molecular |
379.00 g/mol |
Nombre IUPAC |
3,5-dibromo-4-(diacetylamino)benzoic acid |
InChI |
InChI=1S/C11H9Br2NO4/c1-5(15)14(6(2)16)10-8(12)3-7(11(17)18)4-9(10)13/h3-4H,1-2H3,(H,17,18) |
Clave InChI |
NCLBSGKQCSWSFG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C1=C(C=C(C=C1Br)C(=O)O)Br)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl(1-oxaspiro[2.4]heptan-2-yl)silane](/img/structure/B14505411.png)

![1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,2-tribromoethan-1-ol](/img/structure/B14505419.png)
![1-[(1R)-9-Benzoyl-9-azabicyclo[4.2.1]non-2-en-2-yl]ethan-1-one](/img/structure/B14505442.png)
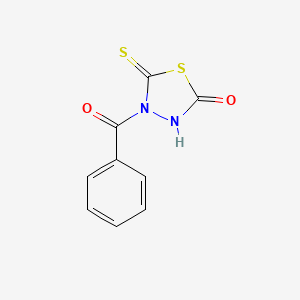

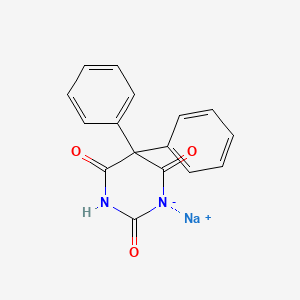
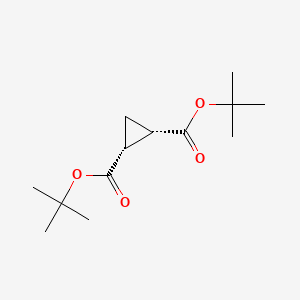
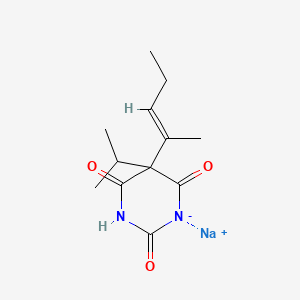
![[3-(2-Methoxyethoxy)propyl]silanetriol](/img/structure/B14505471.png)
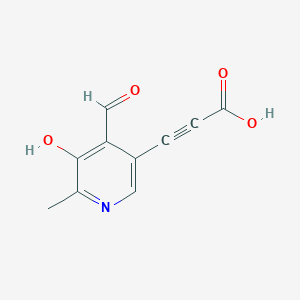

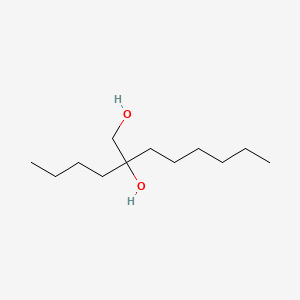
![5-Phenylspiro[1,3-benzodioxole-2,2'-imidazolidine]-4',5'-dione](/img/structure/B14505496.png)
